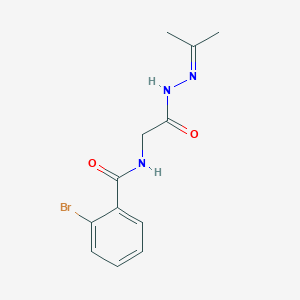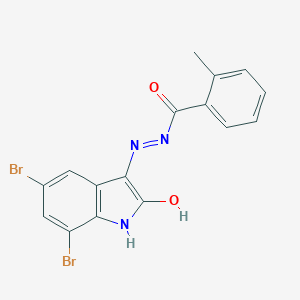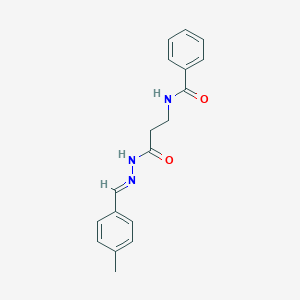![molecular formula C18H19ClN2O3 B352461 N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide CAS No. 613219-53-7](/img/structure/B352461.png)
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” is a chemical compound. It shares a part structure with phenoxyacetic acid . The compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
Molecular Structure Analysis
The molecular structure of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be analyzed using various spectroscopic methods . The structure of related compounds has been confirmed using FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be characterized using various methods . For example, the basic physicochemical properties of related ionic liquids, such as solubility and thermal stability, have been characterized .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
CMPB has been investigated for its herbicidal properties. Researchers have synthesized herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and phenoxyethylammonium cation. These compounds exhibit varying physicochemical properties based on the substitution patterns of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, they were tested against cornflower (Centaurea cyanus L.), demonstrating potential as effective herbicides .
Antitumor Activity
A chloro-substituted analog of CMPB, known as tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity. This opens up prospects for its application in medicine, particularly in the field of oncology .
Soil Microbiome Interactions
CMPB’s impact on soil health and microbiomes is another area of interest. Researchers have evaluated the effects of enriching MCPA-contaminated soil (both unplanted and zucchini-planted) with syringic acid (SA). Understanding these interactions can inform sustainable agricultural practices and soil remediation strategies .
Biopolymer Solvents
Ionic liquids (ILs) like CMPB have been explored as solvents for biopolymers. Their ability to dissolve cellulose and extract lignin from biomass is crucial for transforming biomass into aromatic compounds. CMPB-based ILs may play a role in advancing green chemistry and sustainable materials .
Chemical Synthesis and Catalysis
ILs, including CMPB derivatives, have found applications in chemical synthesis and catalysis. Their unique properties allow them to serve as alternatives to toxic solvents. Researchers continue to explore novel cation–anion combinations for specific synthetic processes and catalytic reactions .
Pharmaceutical Development
The third generation of ILs includes pharmaceuticals, and CMPB derivatives fall into this category. By converting bioactive compounds into ILs, researchers aim to improve their bioavailability and enhance their therapeutic effects. CMPB’s potential as a scaffold for drug development warrants further investigation .
Eigenschaften
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-4-6-14(7-5-11)18(23)21-20-17(22)13(3)24-16-9-8-15(19)10-12(16)2/h4-10,13H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPHXVKUWJOKNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)



![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)


![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)